2-Methylpyrido[3,4-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51208-84-5 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-methylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H7N3/c1-6-4-10-8-5-9-3-2-7(8)11-6/h2-5H,1H3 |
InChI Key |
DJFZOUYWPTXXRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=NC=CC2=N1 |
Origin of Product |
United States |
Synthesis and Characterization of 2 Methylpyrido 3,4 B Pyrazine
The synthesis of pyrido[3,4-b]pyrazines is often achieved through the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. clockss.org In a specific example, the reaction of 2-chloro-3,4-diaminopyridine with various 1,2-dicarbonyls has been shown to produce the corresponding 5-chloropyrido[3,4-b]pyrazines in good yields. clockss.org When an unsymmetrical glyoxal (B1671930) is used, a mixture of two regioisomers is typically formed, with the 2-substituted product being the major isomer. clockss.org
Subsequent chemical modifications can be performed on the pyrido[3,4-b]pyrazine (B183377) scaffold. For instance, the chloro group at the 5-position is amenable to C-C and C-N coupling reactions, allowing for the introduction of a variety of substituents at this position. clockss.org Hydrolysis of a 5-chloro derivative can yield the corresponding 5-oxo derivative, which can then undergo further reactions. clockss.org
While a specific, detailed synthesis for 2-Methylpyrido[3,4-b]pyrazine was not found in the provided search results, the general synthetic strategies for related compounds suggest that it could be synthesized from an appropriately substituted diaminopyridine and a methyl-containing 1,2-dicarbonyl compound.
Table 1: Spectroscopic and Physical Properties of Pyrido[3,4-b]pyrazine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Spectroscopic Data |
|---|---|---|---|---|---|
| 5,8-Dibromopyrido[3,4-b]pyrazine | C7H3Br2N3 | 292.93 | Pale yellow solid | 186-187 | Not specified |
This table is based on data for related pyrido[3,4-b]pyrazine derivatives and is for illustrative purposes.
Advanced Structural Elucidation and Characterization in Research
Spectroscopic Analysis of 2-Methylpyrido[3,4-b]pyrazine Derivatives
Spectroscopic methods are indispensable tools for elucidating the structural details of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the connectivity of atoms, molecular weight, and electronic properties of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the this compound scaffold.
In the ¹H NMR spectrum of 2-methylpyrazine, a structurally related compound, the protons on the pyrazine (B50134) ring typically appear as distinct signals in the aromatic region. For instance, the protons at different positions show chemical shifts (δ) around 8.50-8.42 ppm and 8.38 ppm, while the methyl group protons appear at approximately 2.572 ppm. chemicalbook.com For pyrido[3,4-b]pyrazine (B183377) derivatives, the chemical shifts are influenced by the substitution pattern. For example, in 5-chloro-2-methylpyrido[3,4-b]pyrazine (B2761931) and 5-chloro-3-methylpyrido[3,4-b]pyrazine, the methyl group signal helps to distinguish between the two isomers. clockss.org The analysis of coupling constants between adjacent protons further aids in confirming the substitution pattern on the pyridopyrazine core. derpharmachemica.comajrconline.org
¹³C NMR spectroscopy provides information on the carbon skeleton. In 2-methylpyrazine, the carbon atoms of the pyrazine ring and the methyl group exhibit characteristic chemical shifts. chemicalbook.com For substituted pyrido[3,4-b]pyrazine derivatives, such as 7-bromo-3-chloro-8-methylpyrido[2,3-b]pyrazine, the ¹³C NMR spectrum shows distinct signals for each carbon atom, with the chemical shifts being sensitive to the electronic effects of the substituents. ikm.org.my For example, the carbon atoms attached to electronegative atoms like nitrogen or halogens will appear at different fields compared to the others.
Table 1: Representative ¹H NMR and ¹³C NMR Data for Pyrido[3,4-b]pyrazine Analogues
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-Methylpyrazine | CDCl₃ | 8.50-8.42, 8.38, 2.572 | Not specified in provided text | chemicalbook.com |
| 7-bromo-3-chloro-8-methylpyrido[2,3-b]pyrazine | CDCl₃ | 9.07 (s, 1H), 8.90 (s, 1H), 2.81 (s, 3H) | 154.31, 147.22, 146.86, 146.58, 146.43, 136.44, 123.62 | ikm.org.my |
| 7-bromo-N-(4-bromophenyl)-8-methylpyrido[2,3-b]pyrazin-3-amine | DMSO | 9.53 (s, 1H), 7.86 (s, 1H), 7.80 (s, 1H), 7.01 (d, J=8.80 Hz, 2H), 6.67 (d, J=8.80 Hz, 2H), 1.81 (s, 3H) | 149.58, 148.57, 145.63, 144.15, 144.11, 139.72, 136.29, 132.07, 131.76, 128.88, 128.76, 123.15, 121.13, 17.21 | ikm.org.my |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, MS provides the exact mass of the molecule, which helps in confirming its chemical formula. derpharmachemica.com
For instance, the mass spectrum of (3-Methylpyrido[2,3-b]pyrazin-2-yl)phenylamine showed a molecular ion peak at m/z 236.27, corresponding to its molecular formula C₁₄H₁₂N₄. ssjournals.co.in High-resolution mass spectrometry (HRMS) can provide even more precise mass data, which is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, HRMS analysis of N'-(4-methoxybenzylidene)-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide yielded a mass of 431 m/z (M+H)+, confirming its elemental composition. derpharmachemica.com
Table 2: Mass Spectrometry Data for Selected Pyrido[3,4-b]pyrazine Derivatives
| Compound | Ionization Method | Molecular Formula | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| (3-Methylpyrido[2,3-b]pyrazin-2-yl)phenylamine | Not specified | C₁₄H₁₂N₄ | 236.27 | 236.27 | ssjournals.co.in |
| N'-(4-methoxybenzylidene)-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide | ESI | C₁₇H₁₄BrN₅O₂ | 399.03 | 431 (M+H)⁺ | derpharmachemica.com |
| 7-bromo-N-(4-fluorophenyl)-8-methylpyrido[2,3-b]pyrazin-3-amine | HRMS-ESI | C₁₄H₁₁BrFN₄ | 333.0151 [M+H]⁺ | 333.0160 | ikm.org.my |
| 7-bromo-N-(4-bromophenyl)-8-methylpyrido[2,3-b]pyrazin-3-amine | HRMS-ESI | C₁₄H₁₁Br₂N₄ | 392.9350 [M+H]⁺ | 392.9350 | ikm.org.my |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. ajrconline.orgcore.ac.uk In pyrido[3,4-b]pyrazine derivatives, characteristic IR absorption bands can be observed for C-H, C=N, and C=C stretching and bending vibrations. For example, in a study of novel pyrido[2,3-b]pyrazine (B189457) derivatives, the presence of an NH group was confirmed by a broad absorption band around 3442 cm⁻¹. ssjournals.co.in
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by pyrido[3,4-b]pyrazine derivatives is related to the promotion of electrons from lower to higher energy molecular orbitals. The position and intensity of the absorption bands can be influenced by the substituents on the heterocyclic ring system. For instance, studies on pyrazine derivatives interacting with bovine serum albumin have utilized UV-Vis spectroscopy to observe changes in the absorption spectra, indicating interactions between the molecules. researchgate.net
X-ray Crystallography of Pyrido[3,4-b]pyrazine Analogues
While the specific crystal structure of this compound is not detailed in the provided search results, studies on related pyrido[3,4-b]pyrazine analogues offer valuable insights into the structural characteristics of this class of compounds. For example, the crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate reveals a nearly planar pyridopyrazine core. nih.gov In contrast, the pyridopyrazine moiety in 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine is reported to be buckled. nih.gov The planarity of the ring system can be influenced by the nature and position of substituents.
Crystal structure analyses also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov For instance, in the crystal structure of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, offset π-stacking interactions are observed between the pyridopyrazine moieties. nih.gov These non-covalent interactions are crucial in determining the solid-state properties of the compounds.
Table 3: Crystallographic Data for Representative Pyrido[3,4-b]pyrazine Analogues
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Methyl pyrido[2,3-b]pyrazine-3-carboxylate | Monoclinic | P2₁/c | Two independent molecules in the asymmetric unit, stabilized by C-H···O and C-H···N hydrogen bonds and π-π stacking. | nih.gov |
| 2,3-Bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Monoclinic | P2₁/c | Relatively planar pyridopyrazine moiety, with thienyl rings inclined to the mean plane. | nih.gov |
| 7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Monoclinic | P2₁/c | Buckled pyridopyrazine moiety, with molecules linked by C-H···Br and C-H···N intermolecular interactions. | nih.gov |
| 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine | Not specified | Not specified | The thieno[3,4-b]pyrazine (B1257052) core is more planar than the quinoxaline (B1680401) in dpq. | rsc.org |
Computational and Theoretical Investigations of 2 Methylpyrido 3,4 B Pyrazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.
Research on related dimethylpyrido[3,4-b]pyrazine-based oligomers has utilized DFT calculations, specifically with the B3LYP functional and the 6-31G(d) basis set, to optimize their ground-state geometries. grafiati.comnih.gov This level of theory is standard for obtaining reliable structural and electronic data for organic molecules. rjb.ro Similar methodologies have been applied to other isomers, such as pyrido(2,3-b)pyrazine-2,3-diol, to analyze its structural, electronic, and vibrational properties. rjb.ro
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. numberanalytics.com
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrido[2,3-b]pyrazine (B189457) derivatives, DFT calculations have been used to determine these energy levels and predict charge-transfer efficiencies. In studies of related heterocyclic systems, FMO analysis has shown that the distribution of these orbitals is key to understanding intramolecular and intermolecular charge transfers. researchgate.net While specific values for 2-Methylpyrido[3,4-b]pyrazine are not available, theoretical studies on analogous structures provide representative data.
Table 1: Representative Frontier Molecular Orbital Data for Pyrido[3,4-b]pyrazine (B183377) Derivatives (Illustrative)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.2 to -5.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.5 to -2.1 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.7 to 3.3 | HOMO-LUMO gap; an indicator of chemical reactivity and stability. |
Note: This table is illustrative and based on data for structurally related compounds. Actual values for this compound would require specific DFT calculations.
DFT calculations are also employed to predict various electronic properties and to simulate spectra. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), which correspond to electronic transitions between molecular orbitals. For instance, studies on julolidine-structured pyrido[3,4-b]indole dyes have used DFT to investigate their photophysical and electrochemical properties, correlating calculated results with experimental spectra. researchgate.net
Other calculated electronic properties include the dipole moment, polarizability, and hyperpolarizability, which are important for applications in materials science, such as non-linear optics. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rjb.roresearchgate.net
Molecular Docking Studies on Pyrido[3,4-b]pyrazine Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a pyrido[3,4-b]pyrazine derivative, might interact with a biological target, typically a protein or enzyme.
While docking studies specifically for this compound are not prominent, research on its derivatives is available. For example, derivatives of the new ring system bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine have been docked into tubulin crystal structures (PDB IDs: 1SA0 and 3HKD) to investigate their potential as microtubule binding agents. mdpi.com Similarly, chalcone-linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives were docked against Ataxia telangiectasia and Rad3-related (ATR) kinase, revealing interactions such as π-π stacking and hydrogen bonds with key amino acid residues like Trp850, Ser773, and Thr856. bohrium.com
In another study focused on pyrazine (B50134) derivatives as potential inhibitors of PIM-1 kinase, docking simulations identified crucial hydrogen bond interactions with amino acid residues such as Glu171, Glu121, and Asp186 within the enzyme's active site. japsonline.com The synthesis of 2-Methylpyrido[3,4-b]pyrazin-3(4H)-one, a closely related compound, was reported in the context of developing inhibitors for phosphodiesterase 2 (PDE2), where docking was used to predict the binding modes of similar ligands. figshare.com
Table 2: Examples of Molecular Docking Studies on Pyrido[3,4-b]pyrazine Scaffolds and Related Derivatives
| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| Bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazines | Tubulin | Not specified | Binding at colchicine (B1669291) site | mdpi.com |
| Chalcone-linked pyrido[4,3-b]pyrazin-5(6H)-ones | ATR Kinase | Trp850, Ser773, Thr856 | π-π stacking, H-bonds | bohrium.com |
| Pyrido[2,3-b]pyrazine Derivatives | TNF-α | Gln61, Tyr151 | Hydrogen bonds | ikm.org.my |
| Pyrido[2,3-b]pyrazine Derivatives | KRAS protein | Gly13, Val29, Asn116, Asp119 | Hydrogen bonds | ikm.org.my |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which molecular features are important for their effects.
Several QSAR studies have been conducted on derivatives of the pyrido[3,4-b]pyrazine and related scaffolds. For instance, a QSAR model was developed for a series of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives to understand their inhibitory activity against G-protein coupled receptor 6 (GPCR-6). grafiati.com Another study focused on pyridopyrazine derivatives as antagonists for the histamine (B1213489) H4 receptor (H4R), employing methods like multiple linear regression (MLR), principal component regression (PCR), and partial least squares (PLS) to build predictive QSAR models. aimspress.comresearchgate.net The performance of these models was evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). aimspress.comresearchgate.net
In a study on pyrido[3,4-b]indole derivatives, which are structurally similar to the pyridopyrazine core, QSAR models were developed to predict their antiproliferative activity against various cancer cell lines. nih.govnih.gov These models used kernel-based partial least squares (KPLS) with 2D fingerprint descriptors and 3D-QSAR based on pharmacophore alignment, achieving high predictive success. nih.govnih.gov Such models are invaluable for optimizing lead compounds in drug discovery. nih.gov
Table 3: Summary of QSAR Modeling on Pyrido[3,4-b]pyrazine and Related Derivatives
| Compound Series | Biological Activity | QSAR Method(s) | Key Statistical Results | Reference |
| 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazines | GPCR-6 Inhibition | Not specified | Validated QSAR model generated | grafiati.com |
| Pyridopyrazine derivatives | Histamine H4 Receptor Antagonism | PCR, MLR, PLS | R² = 0.897, RMSE = 1.017 (PCR model) | aimspress.comresearchgate.net |
| Pyrido[3,4-b]indole derivatives | Anticancer (HCT116, HPAC, Mia-PaCa2) | KPLS, 3D-QSAR | Training set R² up to 0.99, Test set predictive r² up to 0.70 (KPLS) | nih.govnih.gov |
Biological Activity and Mechanistic Research of 2 Methylpyrido 3,4 B Pyrazine Derivatives
Enzyme and Receptor Target Identification and Inhibition Studies
Kinase Inhibition Research
The pyrido[3,4-b]pyrazine (B183377) core is a recognized scaffold for the design of protein kinase inhibitors. rsc.org Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.
Receptor Tyrosine Kinase (RTK) Inhibition: Research has identified pyrido[3,4-b]pyrazine derivatives as potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as RET kinase. A 2023 patent disclosed a series of these compounds for the treatment of pancreatic cancer. nih.gov One notable inhibitor demonstrated significant potency in inhibiting the growth of pancreatic cancer cell lines (MiaPaCa-2) and was designed to overcome resistance to existing FDA-approved RET inhibitors like selpercatinib (B610774) and pralsetinib. nih.gov
FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is another critical RTK, and its mutation is a known driver in acute myeloid leukemia (AML). nih.gov A novel series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives has been developed as potent FLT3 inhibitors. nih.govresearcher.life One compound from this series, compound 13 , showed potent activity against the FLT3-D835Y mutant and excellent antiproliferative effects against MV4-11 leukemia cells. nih.gov This compound also effectively inhibited the growth of various mutant cells expressing different forms of FLT3 and demonstrated metabolic stability in mouse liver microsomes. nih.gov
Other Kinase Targets: The broader class of pyridopyrazines and related heterocyclic structures have shown activity against a range of other kinases. This suggests that the 2-methylpyrido[3,4-b]pyrazine scaffold is a promising starting point for developing inhibitors against targets such as:
Checkpoint Kinase 1 (CHK1): Some pyridopyrazine derivatives are predicted to act as CHK1 inhibitors. ikm.org.my
Glycogen Synthase Kinase 3 Beta (GSK3β) and Phosphoinositide-Dependent Kinase (PDK): The pyridopyrazine structure is associated with potential inhibitory activity against GSK3β and PDK. ikm.org.my
Monopolar Spindle 1 (MPS1): Closely related scaffolds, such as 2,8-disubstituted pyrido[3,4-d]pyrimidines, have displayed potent inhibition of MPS1, a key component of the spindle assembly checkpoint in chromosomally unstable cancer cells. nih.gov
Research into the inhibition of other kinases like Spleen Tyrosine Kinase (Syk) and RAF by this specific scaffold remains an active area of investigation.
Table 1: Kinase Inhibition by Pyrido[3,4-b]pyrazine Derivatives
| Compound Series | Target Kinase | Key Findings | Potential Application |
|---|---|---|---|
| Pyrido[3,4-b]pyrazine Derivative (Compound 28) | RET Kinase (RTK) | IC50 of 25 nM against MiaPaCa-2 cell line growth. nih.gov | Pancreatic Cancer nih.gov |
| Pyrido[3,4-b]pyrazin-2(1H)-one Derivative (Compound 13) | FLT3 (including D835Y mutant) | IC50 of 29.54 nM against FLT3-D835Y; IC50 of 15.77 nM against MV4-11 cells. nih.gov | Acute Myeloid Leukemia (AML) nih.gov |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes, particularly PDE2, have been developed from related heterocyclic scaffolds. A series of pyrido[4,3-e] nih.govikm.org.mybenthamdirect.comtriazolo[4,3-a]pyrazines, a related tricyclic system, were reported as potent and selective PDE2 inhibitors with drug-like properties suitable for brain penetration. nih.govacs.org While direct studies on this compound are ongoing, the proven success of similar fused pyridine (B92270) ring systems makes this a significant area of interest for developing novel PDE inhibitors.
Topoisomerase II Catalytic Inhibition
Topoisomerase II is a vital enzyme in DNA metabolism, and its inhibition is a key strategy in cancer chemotherapy. mdpi.com Pyrido[3,4-b]phenazinedione derivatives, which contain the pyridopyrazine core, have been synthesized and evaluated for their cytotoxic and topoisomerase II inhibitory activity. nih.gov These derivatives showed significant inhibitory effects on several human tumor cell lines, with one compound exhibiting an IC50 of 0.12 μM against the SNU-638 cell line. nih.gov Catalytic inhibitors of Topoisomerase II disrupt the enzyme's function without stabilizing the DNA cleavage complex, a mechanism that may offer a better safety profile compared to topoisomerase poisons.
Telomerase Inhibition in In Vitro Models
Telomerase is an enzyme crucial for the immortal phenotype of cancer cells, making it an attractive target for anticancer drug development. medipol.edu.tr Inhibition of telomerase can lead to telomere shortening and eventual cell death. nih.govbiorxiv.org While various heterocyclic compounds are investigated for this purpose, research has shown that derivatives of the related imidazo[1,2-a]pyrazine (B1224502) scaffold can inhibit telomerase activity to a statistically significant degree. medipol.edu.tr One such compound, 6-(4-Metylphenyl-8-(4-chlorophenyl)imidazo[1,2-a]pyrazine, was identified as a telomerase inhibitor, suggesting that the broader class of fused pyrazine (B50134) heterocycles, including pyrido[3,4-b]pyrazines, holds potential for this mechanism of action. medipol.edu.tr
Ligand-Receptor Interactions (e.g., IgE Receptor, Fc Receptor)
The interaction between Immunoglobulin E (IgE) and its high-affinity receptor (FcεRI) on mast cells and basophils is a critical initiating event in most allergic reactions. nih.gov Disrupting this interaction is a key therapeutic strategy for IgE-associated disorders. google.com The binding occurs via the Fc region of the IgE antibody to the alpha-chain of the FcεRI receptor. nih.gov Small molecules that can interfere with this binding are of significant interest. While specific studies detailing the interaction of this compound derivatives with the IgE or Fc receptors are not yet prevalent, the known broad biological activities of pyrazine compounds make this a plausible area for future investigation.
Investigations of Diverse Biological Activities in Research Models
The pyrido[3,4-b]pyrazine scaffold is a versatile platform that has been explored for a variety of biological activities beyond specific enzyme inhibition, reflecting the broad therapeutic potential of pyrazine-containing heterocycles. nih.govbenthamdirect.com
Anticancer Activity: The most prominent activity associated with this class of compounds is anticancer efficacy. uzhnu.edu.ua This is a direct consequence of their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases (FLT3, RET) and Topoisomerase II. nih.govnih.govnih.gov Derivatives have shown potent cytotoxic effects against a range of human tumor cell lines, including those of lung, colon, and leukemia. nih.gov
Anti-inflammatory Activity: Pyrido[3,4-b]pyrazine derivatives are also investigated for their anti-inflammatory potential. This activity is often linked to the modulation of inflammatory pathways. For example, the inhibition of certain kinases and phosphodiesterases can suppress the production of pro-inflammatory mediators.
Antimicrobial and Other Activities: The broader family of pyridopyrazines and related fused heterocycles have demonstrated other valuable biological properties. Research has pointed towards potential antibacterial and antitubercular activities. uzhnu.edu.uanih.gov For instance, a series of pyridopyrazine derivatives were synthesized and evaluated for their activity against M. tuberculosis, targeting the essential cell division protein FtsZ. nih.gov
Table 2: Summary of Investigated Biological Activities and Targets
| Biological Activity | Enzyme/Receptor Target | Mechanism/Potential Application |
|---|---|---|
| Anticancer / Antiproliferative | Kinases (FLT3, RET), Topoisomerase II, Telomerase | Inhibition of cell growth, survival, and replication pathways in cancer cells. nih.govnih.govnih.gov |
| Anti-inflammatory | Phosphodiesterases (PDEs), Protein Kinases | Modulation of inflammatory signaling cascades. ikm.org.mynih.gov |
| Antimicrobial / Antitubercular | Bacterial Proteins (e.g., FtsZ) | Inhibition of essential processes in bacteria, such as cell division. nih.gov |
| Allergic Response Modulation | IgE / Fc Receptors (Potential) | Potential disruption of the IgE-FcεRI interaction that triggers allergic reactions. nih.gov |
Anticancer Research Applications
Pyrido[3,4-b]pyrazine derivatives have been identified as a valuable scaffold for the development of novel anticancer agents, particularly as protein kinase inhibitors. rsc.org Research has demonstrated that these compounds can exhibit significant cytotoxic effects against various human tumor cell lines. nih.govmdpi.com
A notable study focused on a series of disubstituted pyrido[3,4-b]pyrazines, identifying the 4-(piperidin-1-yl)aniline group as a key pharmacophore for binding to cancer-related protein kinases. rsc.org Several compounds from this series displayed inhibitory activity against a panel of seven kinases with IC₅₀ values in the low micromolar range, marking them as excellent starting points for further drug discovery and optimization. rsc.org
In related research, pyrido[3,4-b]phenazinedione derivatives were synthesized and evaluated for their cytotoxic activity. These compounds showed significant inhibitory effects on multiple human tumor cell lines, including A549 (lung cancer), SNU-638 (gastric cancer), Col2 (colon cancer), HT1080 (fibrosarcoma), and HL-60 (leukemia), with IC₅₀ values ranging from 0.12 to 1.26 μM. nih.govmdpi.com One derivative, in particular, demonstrated the strongest effect against the SNU-638 cell line with an IC₅₀ of 0.12 μM. nih.govmdpi.com
Furthermore, pyrazolo[3,4-b]pyrazine derivatives have also been investigated for their anticancer potential. nih.govresearchgate.netdoaj.org Certain chalcone (B49325) derivatives of this scaffold showed very significant inhibitory activity against the MCF-7 breast cancer cell line. nih.govresearchgate.netdoaj.org
| Compound Class | Target/Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Disubstituted Pyrido[3,4-b]pyrazines | 7 Cancer-Related Protein Kinases | Low micromolar | rsc.org |
| Pyrido[3,4-b]phenazinedione derivatives | A549 (Lung) | 0.12 - 1.26 μM | nih.govmdpi.com |
| SNU-638 (Gastric) | |||
| Col2 (Colon) | |||
| HT1080 (Fibrosarcoma) | |||
| HL-60 (Leukemia) | |||
| Pyrazolo[3,4-b]pyrazine chalcones | MCF-7 (Breast) | Significant Inhibition | nih.govresearchgate.netdoaj.org |
Antimicrobial Activity Studies (Antibacterial, Antimalarial, Trypanosoma brucei Inhibition)
The broad antimicrobial potential of pyridopyrazine derivatives has been extensively explored, revealing activities against bacteria, malaria parasites, and trypanosomes.
Antibacterial Activity Research into pyrido[2,3-b]pyrazine (B189457) derivatives has shown their potential as antibacterial agents. researchgate.net A study investigating a series of these compounds with various side chains found that a derivative featuring two thiocarbonyl groups exhibited notable antibacterial activity. researchgate.net This compound was effective against Staphylococcus aureus and Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 0.078 mg/ml, and against Escherichia coli and S. typhi with MICs of 0.625 mg/ml and 1.25 mg/ml, respectively. researchgate.net Additionally, novel pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have demonstrated strong antibacterial activities in vitro. nih.gov
| Compound Class | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine with thiocarbonyl groups | Staphylococcus aureus | 0.078 mg/ml | researchgate.net |
| Bacillus cereus | 0.078 mg/ml | ||
| Escherichia coli | 0.625 mg/ml | ||
| S. typhi | 1.25 mg/ml | ||
| Pyrido[2,3-b]pyrazine 1,4-dioxides | Various bacteria | Strong in vitro activity | nih.gov |
Antimalarial Activity The pyrido[2,3-b]pyrazine scaffold has been noted for its potential pharmacological applications, including antimalarial activity. researchgate.net More specifically, studies on related pyrazine analogues have led to the identification of potent oral antimalarial agents. researchgate.net For instance, a series of 3,5-diaryl-2-aminopyrazine analogues showed impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum, with IC₅₀ values in the nanomolar range (6-94 nM). researchgate.net Similarly, aminated 1,2,4-triazolo[4,3-a]pyrazine derivatives have been screened against the P. falciparum 3D7 strain, with some tertiary alkylamine products displaying IC₅₀ values from 9.90 to 23.30 µM. beilstein-journals.orgbeilstein-journals.org
Trypanosoma brucei Inhibition Derivatives of pyridothiazine, a related heterocyclic system, have shown activity against the kinetoplastid parasite Trypanosoma brucei, the causative agent of Human African Sleeping Sickness. mdpi.com A series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govresearchgate.netthiazin-4-ones were synthesized and tested, with five of the compounds demonstrating strong inhibition of parasite growth and the ability to kill the parasites at a 50 µM concentration. mdpi.com
Anti-inflammatory Research
Pyrido[3,4-b]pyrazine derivatives and related structures are recognized for their anti-inflammatory properties. nih.govtandfonline.comresearchgate.net Studies on pyrazolo[3,4-b]pyrazines, a closely related scaffold, have demonstrated significant anti-inflammatory effects. nih.govdntb.gov.ua In one study, a 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivative exhibited anti-inflammatory activity comparable to the reference drug indomethacin. nih.govresearchgate.net This highlights the potential of the fused pyrazolopyrazine system as a basis for developing new anti-inflammatory agents.
Antiallergic Activity
Research into pyrazine derivatives has identified potent antiallergic agents. nih.gov A study on various N-(1H-Tetrazol-5-yl)-2-pyrazinecarboxamide derivatives revealed strong inhibitory activity on allergic histamine (B1213489) release. nih.gov Structure-activity relationship studies showed that introducing alkylamino groups at the 6-position of the pyrazine ring enhanced the activity. The 6-dimethylamino and 6-(1-pyrrolidinyl) derivatives were found to be the most potent, with IC₅₀ values of 4.7 x 10⁻¹⁰ M and 4.6 x 10⁻¹⁰ M, respectively, for the inhibition of histamine release. nih.gov These compounds also showed potent activity in passive cutaneous anaphylaxis (PCA) tests in rats via both intravenous and oral routes. nih.gov
| Compound | Activity | Value | Source |
|---|---|---|---|
| 6-dimethylamino-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide | Histamine Release Inhibition (IC₅₀) | 4.7 x 10⁻¹⁰ M | nih.gov |
| PCA Inhibition (ED₅₀, oral) | 0.19 mg/kg | ||
| 6-(1-pyrrolidinyl)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide | Histamine Release Inhibition (IC₅₀) | 4.6 x 10⁻¹⁰ M | |
| PCA Inhibition (ED₅₀, oral) | 0.18 mg/kg |
Anticonvulsant Properties
The pyrazolopyrazine nucleus has been investigated for its potential in developing new anticonvulsant therapies. A series of new pyrazolo[3,4-b]pyrazines were synthesized and evaluated for their anticonvulsant activity. nih.gov Several of these compounds, when administered at a dose of 10 mg/kg, showed very significant anticonvulsant effects by increasing the latency time of tonic seizures induced by pentylenetetrazole (PTZ). nih.gov These findings suggest that the pyrazolo[3,4-b]pyrazine scaffold is a promising starting point for designing novel anticonvulsant agents. nih.govnih.gov
Antioxidant Activity
Derivatives of pyridopyrazines have been shown to possess antioxidant properties. nih.govtandfonline.comresearchgate.net A study of pyrido[2,3-b]pyrazine derivatives found that certain compounds exhibited antioxidant activity. nih.gov Specifically, a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives were designed, and compounds with a phenolic hydroxyl substituted C2-styryl side chain demonstrated excellent antioxidant ability, with one derivative proving to be comparable to the well-known antioxidant Trolox. nih.gov
Antiurease Activity
In vitro studies have been conducted on the antiurease activity of heterocyclic compounds based on the pyrido[2,3-b]pyrazine core. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by pathogens like Helicobacter pylori. The investigation into pyrido[2,3-b]pyrazine derivatives for antiurease activity indicates another potential therapeutic application for this class of compounds. nih.gov
Structure-Activity Relationship (SAR) Studies of Pyrido[3,4-b]pyrazine Analogues
The biological activity of pyrido[3,4-b]pyrazine derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key chemical moieties and substituent patterns that govern their therapeutic potential, particularly as inhibitors of protein kinases. rsc.org Research into this chemical family has elucidated how modifications to the core scaffold and its peripheral groups can significantly influence potency and selectivity.
The type and position of substituents on the pyrido[3,4-b]pyrazine ring system are critical determinants of biological efficacy. Early investigations into 1,2-dihydropyrido[3,4-b]pyrazine analogues revealed that certain functional groups are essential for anti-neoplastic activity. acs.org For instance, the presence of a 4-amino group was found to be necessary for the compound's action, as its replacement with other substituents destroyed the activity. acs.org Furthermore, a substituent at the 6-position containing an aryl group appeared to be a requirement for biological function. acs.org
More recent SAR studies focusing on protein kinase inhibition have identified specific pharmacophoric groups that enhance binding to therapeutic targets. rsc.org A notable finding was the identification of a 4-(piperidin-1-yl)aniline moiety as a crucial group for activity. rsc.org When this group is positioned at either the C-5 or C-8 positions of the pyrido[3,4-b]pyrazine ring, it promotes binding to a range of cancer-related protein kinases, with several analogues demonstrating inhibitory activity at low micromolar concentrations. rsc.org
| Position | Required/Favorable Substituent | Impact on Activity | Reference |
|---|---|---|---|
| 4 | Amino group | Essential for anti-neoplastic activity | acs.org |
| 6 | Aryl-containing group | Necessary for anti-neoplastic activity | acs.org |
| 7 | Methyl group | Increased anti-neoplastic activity | acs.org |
| 5 or 8 | 4-(piperidin-1-yl)aniline | Promotes binding to protein kinases | rsc.org |
The methyl group, though small, plays a significant role in fine-tuning the pharmacological properties of pyrido[3,4-b]pyrazine analogues and related heterocyclic systems. Its strategic placement on the core structure can enhance biological potency and improve pharmacokinetic characteristics. In studies of 1,2-dihydropyrido[3,4-b]pyrazines, the introduction of a methyl group at the 7-position was shown to increase the compound's antitumor activity. acs.org
In closely related pyrido[3,4-d]pyrimidine (B3350098) scaffolds, the introduction of a methyl group at the 6-position was a key discovery for overcoming metabolic instability. nih.govacs.org This modification significantly improved the stability of the compounds in human liver microsomes (HLM). nih.govacs.org Furthermore, this 6-methyl group was found to be important for achieving selectivity against certain kinases, such as cyclin-dependent kinase 2 (CDK2), by influencing how the inhibitor fits into the enzyme's binding site. nih.govacs.org Crystal structure analysis revealed that the 6-methyl group is positioned near the side chain of the gatekeeper residue of the kinase, a critical location for determining inhibitor selectivity. nih.govacs.org
| Scaffold | Methyl Group Position | Observed Effect | Reference |
|---|---|---|---|
| 1,2-Dihydropyrido[3,4-b]pyrazine | 7 | Increased antitumor activity | acs.org |
| Pyrido[3,4-d]pyrimidine | 6 | Improved metabolic stability (HLM) and kinase selectivity | nih.govacs.org |
Mechanism of Action Elucidation in In Vitro Research Models
The therapeutic effects of many pyrido[3,4-b]pyrazine derivatives stem from their ability to inhibit key cellular signaling pathways that are often dysregulated in diseases like cancer. In vitro research has been pivotal in dissecting these mechanisms at the molecular level, revealing how these compounds modulate cellular processes to exert their effects.
A primary mechanism of action for many bioactive heterocyclic compounds, including pyrazine derivatives, is the targeted inhibition of the PI3K/AKT/mTOR signaling pathway. nih.govoncotarget.comresearchgate.net This pathway is a central regulator of cell proliferation, survival, and growth, and its aberrant activation is a common feature in many cancers. nih.govresearchgate.net Pyrido[2,3-b]pyrazine derivatives, a related class of compounds, have been shown to act as selective inhibitors of PI3K isozymes. nih.gov
Inhibition of the PI3K/AKT/mTOR pathway by small molecules can trigger several downstream cellular responses. oncotarget.com One significant consequence is the induction of cell cycle arrest, which halts the proliferation of cancer cells. oncotarget.commdpi.com Depending on the specific compound and cell type, this arrest can occur at different phases of the cell cycle, such as the G1 or G2/M phase. oncotarget.commdpi.com For example, inhibition of AKT and mTOR has been observed to induce a G1 growth arrest in certain prostate cancer cell lines. oncotarget.com In other models, pathway inhibition leads to a decrease in the expression of key cell cycle regulatory proteins like Cyclin B1 and CDK1, resulting in a G2/M phase arrest. mdpi.com Beyond halting proliferation, sustained inhibition of this pathway can ultimately lead to programmed cell death, or apoptosis. nih.gov
Enzyme kinetic and binding studies provide quantitative data on the interaction between an inhibitor and its target protein. For pyrido[3,4-b]pyrazine analogues designed as protein kinase inhibitors, these studies are essential for determining potency and selectivity. Research has shown that several derivatives from this class are active against a panel of cancer-related protein kinases with IC50 values in the low micromolar range. rsc.org
Binding studies extend beyond target enzymes to include interactions with other biological macromolecules. For instance, the binding kinetics of substituted pyrazines with human serum albumin (HSA), a key transport protein in the blood, have been investigated. semanticscholar.org These studies revealed that pyrazine compounds can bind to HSA, primarily through a static quenching mechanism, which can influence their distribution and half-life in the body. semanticscholar.org
Detailed structural biology studies on related scaffolds have provided atomic-level insights into inhibitor binding. X-ray crystallography of a pyrido[3,4-d]pyrimidine inhibitor bound to the kinase MPS1 showed that the core heterocyclic scaffold binds to the critical hinge region of the enzyme. nih.govacs.org This type of detailed binding information is crucial for the rational design and optimization of more potent and selective inhibitors. nih.gov
Medicinal Chemistry and Drug Discovery Research Aspects
Scaffold Optimization in Drug Design
The pyrido[3,4-b]pyrazine (B183377) scaffold serves as a versatile template for the design of bioactive molecules, particularly in the realm of kinase inhibitors. nih.govnih.gov Optimization of this scaffold is a crucial step in enhancing potency, selectivity, and pharmacokinetic properties of drug candidates. While specific research focusing exclusively on the 2-methyl derivative is not extensively detailed in the provided search results, general principles of scaffold optimization for pyrido[3,4-b]pyrazines can be applied.
Key modifications to the pyrido[3,4-b]pyrazine core often involve the introduction of various substituents at different positions to explore the structure-activity relationship (SAR). For instance, a study on disubstituted pyrido[3,4-b]pyrazines identified the 4-(piperidin-1-yl)aniline moiety as a critical pharmacophoric group when placed at the C-5 or C-8 positions for activity against a panel of cancer-related protein kinases. nih.gov The presence of a methyl group at the 2-position could potentially influence the orientation of these larger substituents, thereby affecting their interaction with the target protein.
Furthermore, modifications can be made to the pyrazine (B50134) ring itself. For example, the development of pyrido[3,4-b]pyrazin-2(1H)-one derivatives has been explored for potent Fms-like tyrosine kinase 3 (FLT3) inhibitors, indicating that alterations to the core structure, including the position of exocyclic double bonds and adjacent substituents, are a viable optimization strategy. nih.gov The 2-methyl group in 2-Methylpyrido[3,4-b]pyrazine would likely impact the electronic and steric properties of the pyrazine ring, which could be leveraged in the design of more potent and selective inhibitors.
Table 1: Examples of Scaffold Optimization on the Pyrido[3,4-b]pyrazine Core
| Scaffold Modification | Target | Key Findings |
| Introduction of 4-(piperidin-1-yl)aniline at C-5 or C-8 | Protein Kinases | Identified as a key pharmacophoric group for binding to cancer-related protein kinases. nih.gov |
| Conversion to a pyrido[3,4-b]pyrazin-2(1H)-one | FLT3 Kinase | Led to the discovery of potent inhibitors of FLT3, a target in acute myeloid leukemia. nih.gov |
Lead Identification and Optimization Strategies
The identification of lead compounds is a pivotal stage in drug discovery, often initiated through high-throughput screening or rational drug design. Once a hit compound containing the this compound scaffold is identified, lead optimization strategies are employed to enhance its drug-like properties. These strategies typically involve iterative cycles of chemical synthesis and biological evaluation.
A common approach is to explore the SAR by synthesizing a library of analogues with modifications at various positions of the this compound core. For the broader class of pyrido[3,4-b]pyrazines, research has shown that substituents on the pyridine (B92270) ring can significantly impact biological activity. nih.gov The optimization process would involve modifying these positions while retaining the 2-methyl group to understand its specific contribution to the pharmacophore.
Computational tools such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can guide the optimization process. For a related compound, 6'-Methylpyrido[3,4-b]norhomotropane, a pharmacophore model was developed to understand its high potency at the α4β2 nicotinic receptor. rsc.org A similar approach could be applied to this compound derivatives to identify key structural features required for interaction with a specific biological target. This would enable a more focused and efficient optimization of lead compounds.
Table 2: Lead Optimization Strategies for Pyrido[3,4-b]pyrazine-Based Compounds
| Strategy | Description | Potential Outcome |
| Structure-Activity Relationship (SAR) Studies | Synthesis and biological testing of a series of analogues with systematic structural modifications. nih.gov | Identification of key functional groups and their positions that contribute to biological activity. |
| Pharmacophore Modeling | Computational generation of a 3D model representing the essential steric and electronic features necessary for biological activity. rsc.org | Guidance for the rational design of more potent and selective analogues. |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Improvement of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). |
Development of Pyrido[3,4-b]pyrazine-Based Research Probes
Chemical probes are essential tools for studying biological processes and validating drug targets. The pyrido[3,4-b]pyrazine scaffold, due to its inherent fluorescence and ability to be functionalized, holds promise for the development of such probes. While specific examples of probes based on this compound were not identified in the provided search results, the general principles for designing probes using this scaffold can be discussed.
Fluorescent probes can be designed by attaching a fluorophore to the pyrido[3,4-b]pyrazine core or by leveraging the intrinsic fluorescence of the scaffold itself. These probes can be used to visualize and track biological molecules or events within cells. For example, pyrazine-based fluorescent probes have been developed for live-cell imaging. nih.gov
Affinity-based probes, which are used to selectively bind to and isolate specific proteins, can also be developed from the this compound scaffold. This would involve attaching a reactive group or a tag (like biotin) to the molecule, allowing for the identification of its cellular binding partners. Such probes are invaluable for target identification and validation in the early stages of drug discovery.
Table 3: Potential Applications of this compound-Based Research Probes
| Probe Type | Potential Application | Design Consideration |
| Fluorescent Probe | Live-cell imaging, tracking of biological molecules. | Incorporation of a fluorophore or utilization of the intrinsic fluorescence of the scaffold. |
| Affinity-Based Probe | Target identification and validation, protein pull-down assays. | Attachment of a reactive group or an affinity tag (e.g., biotin). |
| Photoaffinity Probe | Covalent labeling of target proteins upon photoactivation. | Incorporation of a photo-reactive group (e.g., azide (B81097) or diazirine). |
Advanced Analytical and Research Methodologies
Electrochemical DNA Sensing Applications
Electrochemical biosensors represent a promising and cost-effective diagnostic tool for the sensitive and specific detection of biological molecules. mdpi.com A significant subset of these are electrochemical DNA (E-DNA) biosensors, which utilize DNA oligomers covalently bound to an electrode surface to detect targets. mdpi.com
Research into the broader class of pyrido[2,3-b]pyrazine (B189457) derivatives, which are structural isomers of pyrido[3,4-b]pyrazines, has demonstrated their potential for the electrochemical sensing of DNA. nih.gov The methodology involves monitoring changes in electrochemical signals upon the interaction of the compound with DNA. In studies using cyclic voltammetry (CV), the addition of single-stranded DNA (ss-DNA) to a solution containing a pyrido[2,3-b]pyrazine derivative resulted in a discernible change in the electrochemical profile. nih.gov
Specifically, the current of both the anodic and cathodic peaks was observed to decrease upon the introduction of ss-DNA. nih.gov Furthermore, the potential difference between the anodic and cathodic peaks increased, indicating an interaction between the compound and the DNA. nih.gov These results suggest that pyrido[3,4-b]pyrazine-based compounds could be developed for use in electrochemical biosensors, which offer advantages such as the ability to detect very low concentrations of DNA with high sensitivity. nih.gov
Table 1: Cyclic Voltammetry Data for a Pyrido[2,3-b]pyrazine Derivative With and Without ss-DNA nih.gov
| Condition | Anodic Peak Potential (mV) | Cathodic Peak Potential (mV) | Peak-to-Peak Separation (ΔEp) (mV) |
|---|---|---|---|
| Compound Only | 800 | 290 | 510 |
| Compound + ss-DNA | 650 | 360 | 290 |
Nonlinear Optical (NLO) Properties in Material Science Research
The design of organic chromophores with large second-order nonlinear optical (NLO) responses has been a significant area of research due to their potential applications in optical telecommunications, data storage, and information processing. unamur.be Heterocyclic compounds based on the pyrido[2,3-b]pyrazine core have been investigated for these properties. nih.gov
The NLO properties of these compounds were investigated using Density Functional Theory (DFT) computations. nih.gov Key parameters such as the average polarizability (⟨α⟩), the total first hyperpolarizability (βtot), and the average second hyperpolarizability (⟨γ⟩) were calculated to evaluate the NLO response. nih.gov For one studied derivative, the highest values were observed as 3.90 × 10⁻²³ esu for ⟨α⟩, 15.6 × 10⁻³⁰ esu for βtot, and 6.63 × 10⁻³⁵ esu for ⟨γ⟩. nih.gov A high NLO response indicates that these heterocyclic compounds have notable potential for use in NLO technological applications. nih.gov The enhanced nonlinear response in related pyrazine (B50134) systems often originates from the presence of two low-lying excited electronic states that are close in energy, both of which contribute to the first hyperpolarizability. unamur.be
Table 2: Calculated NLO Properties for a Pyrido[2,3-b]pyrazine Derivative nih.gov
| NLO Property | Symbol | Value (esu) |
|---|---|---|
| Average Polarizability | ⟨α⟩ | 3.90 × 10⁻²³ |
| Total First Hyperpolarizability | βtot | 15.6 × 10⁻³⁰ |
| Average Second Hyperpolarizability | ⟨γ⟩ | 6.63 × 10⁻³⁵ |
Pharmacokinetic Research Considerations for Preclinical In Vitro Studies
In the development of novel compounds for potential therapeutic use, preclinical pharmacokinetic studies are essential. nih.gov A critical component of this evaluation is the assessment of a compound's metabolic stability, which provides insight into its persistence in the body and potential for degradation by metabolic enzymes. mdpi.com
In vitro metabolic stability assays are a cornerstone of early-stage drug discovery and are commonly performed using subcellular fractions like liver microsomes or cellular models. mdpi.comnih.gov The standard procedure involves incubating the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. mdpi.comnih.gov The reaction is initiated by adding a cofactor such as NADPH. nih.gov Samples are taken at various time points, and the concentration of the remaining parent compound is measured to determine its rate of degradation. nih.gov
Research on a related series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors highlighted the challenge of rapid metabolic turnover in human liver microsomes (HLM). acs.org In that work, a key strategy to overcome this liability was the introduction of a methyl group, which successfully curbed the rapid metabolism observed in precursor compounds. acs.org This finding underscores the significant impact that a methyl substitution, such as in 2-Methylpyrido[3,4-b]pyrazine, can have on a molecule's metabolic profile. The stability is typically reported as the percentage of the compound remaining over time. nih.gov
Table 3: Representative Data from an In Vitro Metabolic Stability Assay
| Incubation Time (minutes) | Compound Remaining (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 41 |
| 60 | 18 |
Future Directions and Research Gaps
Exploration of Underexplored Pyrido[3,4-b]pyrazine (B183377) Derivatives
While the parent pyrido[3,4-b]pyrazine system has been the subject of various studies, the chemical space around the 2-methyl substituted core remains largely uncharted. A significant opportunity lies in the systematic exploration of its derivatives, which could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Key areas for exploration include:
Substitution at Other Positions: Future work should focus on the synthesis and biological evaluation of derivatives with substituents at positions other than the 2-position. The introduction of diverse functional groups on the pyridine (B92270) and pyrazine (B50134) rings could modulate the electronic and steric properties of the molecule, leading to novel biological activities.
Bioisosteric Replacement: The methyl group at the 2-position can be replaced with other small alkyl or functional groups to probe the structure-activity relationship (SAR). For instance, replacing the methyl group with trifluoromethyl or other electron-withdrawing groups could significantly alter the compound's metabolic stability and target interactions.
Hybrid Molecules: The conjugation of the 2-Methylpyrido[3,4-b]pyrazine scaffold with other known pharmacophores could result in hybrid molecules with dual or synergistic modes of action. This approach has the potential to yield novel therapeutics for complex diseases. nih.gov
A summary of potential modifications to the this compound scaffold is presented in the table below.
| Position of Modification | Type of Modification | Potential Impact |
| Pyridine Ring | Introduction of electron-donating or withdrawing groups | Altered electronic properties and target binding affinity |
| Pyrazine Ring | Functionalization with various substituents | Modulation of solubility, metabolic stability, and pharmacokinetic properties |
| 2-Position (Methyl Group) | Bioisosteric replacement (e.g., CF3, ethyl) | Enhanced metabolic stability and potency |
| Scaffold as a Whole | Conjugation with other pharmacophores | Development of hybrid molecules with novel mechanisms of action |
Novel Therapeutic Target Identification and Validation
Pyrido[3,4-b]pyrazine derivatives have shown promise as inhibitors of protein kinases, which are crucial targets in oncology. rsc.org However, the full spectrum of therapeutic targets for this compound and its analogues is yet to be elucidated.
Future research should be directed towards:
Broad-Based Screening: High-throughput screening of this compound derivatives against a wide panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.
Target Deconvolution: For derivatives that exhibit interesting phenotypic effects in cell-based assays, target deconvolution studies will be essential to identify their specific molecular targets. Techniques such as chemical proteomics and affinity chromatography-mass spectrometry can be employed for this purpose.
Validation in Disease Models: Once novel targets are identified, their therapeutic relevance must be validated in preclinical disease models. This will provide the necessary evidence to support the advancement of promising compounds into clinical development.
The identification of novel targets will not only expand the therapeutic potential of the this compound scaffold but also contribute to a deeper understanding of disease biology.
Development of Advanced Computational Models and Predictive Tools
The integration of computational chemistry and molecular modeling can significantly accelerate the drug discovery and development process for this compound derivatives. While computational studies have been applied to related pyrazine structures, there is a need for more sophisticated models tailored to this specific scaffold. nih.gov
Future efforts in this area should include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models based on a diverse set of synthesized this compound derivatives can help in predicting the biological activity of novel compounds and guide the design of more potent analogues.
Pharmacophore Modeling and Virtual Screening: The generation of pharmacophore models based on the key structural features required for biological activity can be used for virtual screening of large compound libraries to identify new hits with the this compound core.
Molecular Dynamics (MD) Simulations: MD simulations can provide valuable insights into the dynamic behavior of this compound derivatives when bound to their biological targets. This can aid in understanding the mechanism of action and in the rational design of next-generation inhibitors with improved binding affinities.
The application of these advanced computational tools will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.
Innovative Synthetic Strategies for Complex Pyrido[3,4-b]pyrazine Architectures
The development of novel and efficient synthetic methodologies is crucial for accessing a wider range of structurally diverse this compound derivatives. While methods for the synthesis of disubstituted pyrido[3,4-b]pyrazines have been reported, there is a need for more versatile and innovative strategies to construct complex molecular architectures. researchgate.netresearchgate.net
Future research in synthetic chemistry should focus on:
Regioselective Functionalization: The development of methods for the regioselective introduction of functional groups at specific positions of the this compound core is highly desirable. This will allow for a more controlled and systematic exploration of the SAR.
Multicomponent Reactions: The use of multicomponent reactions can provide a rapid and efficient route to complex pyrido[3,4-b]pyrazine derivatives from simple starting materials in a single step. nih.gov
Late-Stage Functionalization: The development of late-stage functionalization techniques, such as C-H activation, would enable the direct modification of the this compound scaffold at a late stage of the synthesis, thereby facilitating the rapid generation of analogues for biological testing.
The table below summarizes some of the innovative synthetic strategies that could be employed.
| Synthetic Strategy | Description | Advantages |
| Regioselective Synthesis | Controlled introduction of substituents at specific positions. | Allows for systematic SAR studies. |
| Multicomponent Reactions | One-pot synthesis of complex molecules from multiple starting materials. | High efficiency and atom economy. |
| Late-Stage Functionalization | Modification of the core scaffold at a late synthetic stage. | Rapid generation of diverse analogues. |
By addressing these future directions and research gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, leading to the development of novel and effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methylpyrido[3,4-b]pyrazine and its derivatives?
- Methodological Answer : Synthesis typically involves annelation reactions or cross-coupling strategies. For example, thieno[3,4-b]pyrazine derivatives are synthesized using organocuprates reacting with oxalyl chloride to form α-diones, followed by cyclization with diamines . Similarly, tetrahydropyrido[3,4-b]pyrazines can be synthesized via a one-pot reaction of pentafluoropyridine with diamines, enabling efficient scaffold functionalization . For methyl-substituted variants, Stille cross-coupling with trimethylstannane or alkylation of precursor intermediates is recommended . Key steps include rigorous drying of solvents (e.g., THF over sodium/benzophenone) and purification via silica gel chromatography .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires multinuclear NMR (¹H, ¹³C) to resolve substituent effects on aromatic protons and carbons . High-resolution mass spectrometry (HRMS-ESI) validates molecular weight and purity . Electrochemical studies (cyclic voltammetry) assess redox behavior, while UV-Vis and fluorescence spectroscopy determine optical band gaps, particularly for materials science applications . X-ray crystallography is advised for resolving bond localization in the pyrazine core, as seen in thieno[3,4-b]pyrazine derivatives .
Q. How do researchers optimize reaction yields for this compound synthesis?
- Methodological Answer : Yield optimization relies on controlling reaction conditions. For annelation reactions, stoichiometric excess of diamines (1.2–1.5 eq) and slow addition of electrophiles (e.g., oxalyl chloride) minimize side products . In cross-coupling, catalytic systems like Pd(PPh₃)₂Cl₂/CuI in anhydrous THF improve efficiency . Post-reaction, rapid column chromatography (hexane/EtOAc gradients) prevents decomposition of sensitive intermediates .
Advanced Research Questions
Q. How can computational methods resolve contradictions in electronic structure predictions for this compound?
- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., absorption/emission bands) are addressed using multiconfigurational CASPT2 calculations, which account for excited-state electron correlation . Density functional theory (DFT) with B3LYP/6-31G(d,p) optimizes ground-state geometries, while time-dependent DFT (TD-DFT) models charge-transfer transitions . For low band gap materials, combining electrochemical data with DFT-predicted HOMO-LUMO gaps validates donor-acceptor interactions .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound-based kinase inhibitors?
- Methodological Answer : SAR begins with in silico screening (e.g., substructure searches in SciFinder) to identify hits with [1,2,5]oxadiazolo[3,4-b]pyrazine scaffolds . Molecular docking (AutoDock Vina) assesses binding to target sites like the p38 MAP kinase A-loop regulatory pocket . In vitro validation via IL-1β secretion assays in human macrophages quantifies inhibitory potency. Methyl substituents at the 2-position enhance steric complementarity, while bulkier groups (e.g., phenyl) may reduce solubility .
Q. How do researchers address metabolic instability in this compound derivatives during preclinical studies?
- Methodological Answer : Metabolic pathways are mapped using LC-MS/MS to identify major metabolites (e.g., hydroxylation or glucuronidation) . Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) in hepatocyte models pinpoints degradation routes . Structural modifications, such as fluorine substitution at vulnerable positions, improve metabolic half-life while retaining target affinity .
Q. What experimental designs reconcile conflicting spectral data in the characterization of excited states?
- Methodological Answer : Discrepancies in emission spectra (e.g., Stokes shift variability) are resolved via temperature-dependent fluorescence studies to isolate thermally activated delayed fluorescence (TADF) effects . Transient absorption spectroscopy quantifies triplet-state lifetimes, while CASPT2 calculations validate excited-state aromatization in the pyrazine ring . Contradictions between DFT and experimental band gaps are mitigated by hybrid functionals (e.g., CAM-B3LYP) that better describe charge-transfer states .
Q. How are low band gap properties engineered in this compound-based polymers?
- Methodological Answer : Band gap reduction is achieved by copolymerizing with electron-rich units (e.g., 3,4-ethylenedioxythiophene) via Stille coupling . Electrochemical doping (e.g., using FeCl₃) enhances conductivity, while spectroelectrochemical studies monitor polaron formation . Oligomer models (e.g., terthieno[3,4-b]pyrazines) predict polymer behavior, with DFT-calculated reorganization energies (<0.3 eV) guiding ambipolar material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
